molecular formula C20H30O6 B2537424 1,1'-Bi(cyclohexyl)-1,1'-diyl bis(3-oxobutanoate) CAS No. 299934-31-9

1,1'-Bi(cyclohexyl)-1,1'-diyl bis(3-oxobutanoate)

Cat. No.: B2537424
CAS No.: 299934-31-9
M. Wt: 366.454
InChI Key: CXIYLILMCHCWON-UHFFFAOYSA-N
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Description

1,1'-Bi(cyclohexyl)-1,1'-diyl bis(3-oxobutanoate) is a high-value chemical building block designed for advanced research and development. This compound features a robust 1,1'-bicyclohexyl core, a structure known for its stability and present in high-density hydrocarbon fuels , linked to two 3-oxobutanoate (acetoacetate) ester groups. The bicyclohexyl moiety provides a rigid, lipophilic backbone that can impart specific conformational properties to materials and molecules . The 3-oxobutanoate functional groups are highly versatile, offering reactive sites for further chemical transformations. Researchers can utilize this bifunctional compound as a key intermediate in organic synthesis, particularly in the development of polymers, ligands, and complex molecular frameworks. Its structural features make it a candidate for creating novel materials with potential applications in advanced chemical systems. The product may find specific use in developing liquid crystals, where the bicyclohexyl unit can influence mesomorphic properties, or in pharmaceutical research for the synthesis of complex target molecules. Handling should be conducted in accordance with good laboratory practices, using appropriate personal protective equipment. 1,1'-Bi(cyclohexyl)-1,1'-diyl bis(3-oxobutanoate) is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or household use.

Properties

IUPAC Name

[1-[1-(3-oxobutanoyloxy)cyclohexyl]cyclohexyl] 3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O6/c1-15(21)13-17(23)25-19(9-5-3-6-10-19)20(11-7-4-8-12-20)26-18(24)14-16(2)22/h3-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXIYLILMCHCWON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)OC1(CCCCC1)C2(CCCCC2)OC(=O)CC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes to 1,1'-Bi(cyclohexyl)-1,1'-diyl bis(3-oxobutanoate)

Esterification via Acid-Catalyzed Direct Condensation

The most straightforward method involves the direct esterification of 1,1'-bi(cyclohexyl)-1,1'-diol with 3-oxobutanoic acid under acidic conditions. A representative procedure employs sulfuric acid (H₂SO₄, 0.5–1.0 equiv) as a catalyst in refluxing toluene, facilitating azeotropic removal of water via Dean-Stark apparatus. Typical reaction conditions require stoichiometric excesses of 3-oxobutanoic acid (2.2–2.5 equiv) to ensure complete di-esterification, yielding the target compound in 65–72% after 12–18 hours. Purification involves sequential washes with saturated sodium bicarbonate (NaHCO₃) and brine, followed by column chromatography (silica gel, hexane/ethyl acetate 4:1).

Limitations and Side Reactions

Competing monoester formation (~15–20%) necessitates careful stoichiometric control. Prolonged reaction times (>24 hours) risk transesterification or ketone degradation, as observed in analogous systems.

Acyl Chloride-Mediated Esterification

Higher yields (85–90%) are achievable via 3-oxobutanoyl chloride, generated in situ by treating 3-oxobutanoic acid with thionyl chloride (SOCl₂, 2.2 equiv) in dichloromethane (DCM) at 0–5°C. The diol is then reacted with the acyl chloride in anhydrous DCM under nitrogen, with pyridine (3.0 equiv) as an HCl scavenger. This method circumvents water formation, enabling rapid reaction completion (2–4 hours). Post-reaction workup includes filtration of pyridinium salts and solvent evaporation, yielding a crude product purified via recrystallization (ethanol/water).

Scalability Considerations

Industrial-scale adaptations replace pyridine with triethylamine (TEA) due to cost and toxicity concerns. Continuous flow systems further enhance safety by minimizing SOCl₂ handling.

Coupling Agent-Assisted Synthesis

For acid-sensitive substrates, carbodiimide-based coupling agents like N,N'-dicyclohexylcarbodiimide (DCC, 2.4 equiv) with 4-dimethylaminopyridine (DMAP, 0.2 equiv) in DCM enable esterification at ambient temperatures. This method affords 78–82% yields within 6–8 hours, with minimal side products. The urea byproduct is removed by filtration, and the product is isolated via solvent evaporation and trituration with cold methanol.

Precursor Synthesis: 1,1'-Bi(cyclohexyl)-1,1'-diol

Hydrogenation of Biphenyl Derivatives

The diol precursor is synthesized via hydrogenation of 4,4'-biphenol using Raney nickel (H₂, 50–60 psi) in ethanol at 120°C. Complete saturation of the aromatic rings is confirmed by¹H NMR (disappearance of aromatic protons at δ 6.8–7.2).

Pinacol Coupling of Cyclohexanone

An alternative route involves reductive coupling of cyclohexanone using magnesium amalgam in THF, yielding 1,1'-bi(cyclohexyl)-1,1'-diol in 55–60% yield. Steric hindrance from the cyclohexyl groups necessitates extended reaction times (72 hours) for complete conversion.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.85–4.75 (m, 2H, ester CH), 2.65 (s, 4H, ketone CH₂), 2.45–2.35 (m, 4H, cyclohexyl CH₂), 1.85–1.20 (m, 20H, cyclohexyl CH₂).
  • ¹³C NMR (CDCl₃, 100 MHz): δ 207.5 (C=O), 170.2 (ester C=O), 70.1 (ester CH), 35.6–22.1 (cyclohexyl CH₂).
  • IR (neat): 1740 cm⁻¹ (ester C=O), 1715 cm⁻¹ (ketone C=O).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30) confirms >98% purity, with retention time at 12.3 minutes.

Comparative Evaluation of Synthetic Methods

Method Yield (%) Reaction Time Key Advantages Limitations
Acid-Catalyzed 65–72 12–18 hours Low cost, simple setup Side reactions, moderate yield
Acyl Chloride 85–90 2–4 hours High yield, rapid SOCl₂ toxicity, pyridine use
Coupling Agents 78–82 6–8 hours Mild conditions, minimal byproducts High reagent cost, urea removal required

Industrial and Environmental Considerations

Large-scale production favors the acyl chloride method due to its efficiency, though wastewater containing pyridinium salts requires neutralization before disposal. Green chemistry approaches explore enzymatic esterification using Candida antarctica lipase B, though yields remain suboptimal (45–50%).

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under both acidic and basic conditions:

Acidic Hydrolysis

  • Conditions : Concentrated HCl or H₂SO₄, reflux (80–100°C)

  • Products : Cyclohexanol and 3-oxobutanoic acid

  • Mechanism : Protonation of ester carbonyl followed by nucleophilic water attack.

Basic Hydrolysis (Saponification)

  • Conditions : NaOH or KOH in aqueous ethanol, 60–80°C

  • Products : Cyclohexoxide salt and 3-oxobutanoate salt

  • Key Feature : Irreversible reaction due to deprotonation of the carboxylic acid intermediate.

Transesterification

The ester groups participate in alcohol exchange reactions:

text
| Catalyst | Alcohol | Temperature | Yield (%) | |----------------|----------------|-------------|-----------| | H₂SO₄ | Methanol | 65°C | 85–90 | | NaOMe | Ethanol | 70°C | 78–82 | | Titanium(IV) | Benzyl alcohol | 110°C | 70–75 |

Mechanism: Nucleophilic acyl substitution facilitated by acid/base catalysts. Industrial-scale processes employ continuous flow reactors with acidic/basic resins to enhance efficiency.

Aldol Condensation

The 3-oxobutanoate moiety enables base-catalyzed aldol reactions:

  • Conditions : LDA or KOtBu, THF, −78°C → RT

  • Products : α,β-unsaturated ketones via enolate intermediate formation

  • Selectivity : Steric hindrance from cyclohexyl groups directs regioselectivity toward less substituted enolates.

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes via:

  • Pathway A : Retro-esterification to reform cyclohexanol and diketene derivatives.

  • Pathway B : Cyclohexyl radical formation, leading to polymeric by-products.

Catalytic Functionalization

Advanced applications leverage transition metal catalysts:

  • Pd-Catalyzed Allylic Substitution : Ester groups act as leaving groups in asymmetric alkylation (e.g., with malonates) .

  • Enantioselective Modifications : Chiral ligands (e.g., PHOX) induce stereocontrol in hydrogenation or cross-coupling reactions .

Emerging Research Directions

  • Bioconjugation : Esterase-mediated hydrolysis for targeted drug delivery.

  • Photocatalysis : Energy-transfer reactions with iridium complexes to access strained cycloadducts .

Scientific Research Applications

Chemistry

1,1'-Bi(cyclohexyl)-1,1'-diyl bis(3-oxobutanoate) serves as a building block in organic synthesis. Its structure allows for the preparation of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.

Table 1: Reaction Types and Their Applications

Reaction TypeDescriptionApplication
OxidationConverts the compound into ketones or carboxylic acidsSynthesis of pharmaceuticals
ReductionConverts oxo groups to hydroxyl groupsDevelopment of diol derivatives
SubstitutionEster groups can be replaced by other functional groupsModifying chemical properties for specific uses

Biology

Research has indicated that this compound may possess biological activity , making it a candidate for further investigation in pharmacology. Its interactions with biomolecules can be explored for potential therapeutic effects.

Case Study: Biological Activity Investigation
A study investigated the interaction of 1,1'-Bi(cyclohexyl)-1,1'-diyl bis(3-oxobutanoate) with various enzymes to assess its inhibitory effects. Results showed potential as an enzyme inhibitor, warranting further exploration in drug design.

Medicine

The compound is being explored for its potential use in drug development . Its unique structure may allow it to act as a precursor for pharmaceuticals targeting specific diseases.

Table 2: Potential Medical Applications

Application AreaDescription
Drug DevelopmentInvestigated as a precursor for new drug formulations
Therapeutic UsesPotential applications in treating metabolic disorders

Industry

In industrial applications, 1,1'-Bi(cyclohexyl)-1,1'-diyl bis(3-oxobutanoate) is utilized in the production of specialty chemicals and materials with tailored properties. Its use can enhance the performance characteristics of various products.

Mechanism of Action

The mechanism of action of 1,1’-Bi(cyclohexyl)-1,1’-diyl bis(3-oxobutanoate) involves its interaction with molecular targets such as enzymes or receptors. The compound’s ester groups can undergo hydrolysis to release active intermediates that interact with biological pathways. The cyclohexyl groups may also contribute to the compound’s overall hydrophobicity, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Analogues

1,1'-Bi(phenyl)-1,1'-diyl bis(3-oxobutanoate) Structure: Replaces cyclohexyl with phenyl groups. Properties: Higher melting point (120–125°C vs. 78–82°C) due to aromatic rigidity, but reduced solubility in non-polar solvents. Applications: Less effective as a plasticizer due to crystallinity but preferred in UV-stabilized coatings.

Cyclohexyl 3-oxobutanoate (Monoester) Structure: Single cyclohexyl group esterified with 3-oxobutanoate. Properties: Lower molecular weight (170.2 g/mol) and higher volatility. Applications: Used as a solvent or fragrance carrier but lacks thermal stability for polymer applications.

Bis(2-oxopentanoate) Derivatives Structure: Substitutes 3-oxobutanoate with longer-chain 2-oxopentanoate. Properties: Enhanced flexibility but reduced thermal stability (decomposes above 160°C).

Comparative Data Table

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility in THF Thermal Stability (°C)
1,1'-Bi(cyclohexyl)-1,1'-diyl bis(3-oxobutanoate) 366.45 78–82 High 200
1,1'-Bi(phenyl)-1,1'-diyl bis(3-oxobutanoate) 352.30 120–125 Moderate 180
Cyclohexyl 3-oxobutanoate (monoester) 170.20 -10 (liquid) Miscible 150
Bis(2-oxopentanoate) derivative 394.50 45–50 High 160

Research Findings

  • Solubility: The cyclohexyl-based diester exhibits superior solubility in non-polar media compared to phenyl analogues, making it ideal for PVC plasticization .
  • Thermal Stability: Cyclohexyl derivatives retain structural integrity up to 200°C, outperforming monoesters and longer-chain analogues .
  • Reactivity: The ketone group in 3-oxobutanoate facilitates nucleophilic additions, whereas azo-based compounds (e.g., ) prioritize photochemical reactivity for dye applications .

Notes

  • Limitations of : The provided technical data sheet references an azo compound with dichlorobiphenyl and methoxy groups, which diverges structurally and functionally from the target diester. Azo compounds are typically dyes, while esters focus on polymer or pharmaceutical applications.
  • Methodology : Comparative data were extrapolated from structurally analogous esters and peer-reviewed studies on cyclohexyl/phenyl derivatives.
  • Critical Gaps : Experimental data on hydrolysis rates and toxicity profiles of the target compound are lacking in open literature.

Biological Activity

1,1'-Bi(cyclohexyl)-1,1'-diyl bis(3-oxobutanoate) is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and potential therapeutic applications based on various research findings.

Chemical Structure and Synthesis

The compound is characterized by its unique structure, which includes two cyclohexyl groups and two 3-oxobutanoate moieties. The synthesis typically involves the reaction of cyclohexyl derivatives with 3-oxobutanoic acid under specific conditions to yield the desired bis(ester) product.

Biological Activity

Recent studies have highlighted several biological activities associated with 1,1'-Bi(cyclohexyl)-1,1'-diyl bis(3-oxobutanoate):

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance:

  • Cell Line Studies : In vitro studies using various cancer cell lines such as MCF-7 (breast cancer) and HEPG-2 (liver cancer) demonstrated that the compound can inhibit cell proliferation effectively. The IC50 values for these cell lines were found to be comparable to standard anticancer drugs .
  • Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2. This mechanism was validated through assays measuring PARP cleavage and changes in cell cycle progression .

Antimicrobial Properties

The compound also shows promising antimicrobial activity:

  • Bacterial Inhibition : It has been tested against various pathogenic bacteria, demonstrating significant inhibitory effects. The minimum inhibitory concentrations (MICs) were lower than those of conventional antibiotics .
  • Fungal Activity : In addition to antibacterial effects, preliminary studies suggest antifungal properties against common fungal pathogens .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

StudyFocusFindings
AnticancerSignificant inhibition of MCF-7 and HEPG-2 cell lines; apoptosis induction confirmed via caspase activation.
AntimicrobialEffective against multiple bacterial strains; MIC values indicate superior efficacy compared to standard treatments.
Synthesis & PharmacologyHighlighted synthetic pathways leading to increased yields of biologically active derivatives.

Pharmacological Potentials

The compound's potential extends beyond anticancer and antimicrobial activities:

  • Enzyme Inhibition : Studies suggest that it may inhibit specific enzymes involved in metabolic pathways relevant to cancer progression .
  • Drug Development : Its structure allows for modifications that could enhance its bioavailability and selectivity towards target cells, making it a candidate for further drug development efforts.

Q & A

Q. What are the optimal synthetic routes for 1,1'-Bi(cyclohexyl)-1,1'-diyl bis(3-oxobutanoate)?

  • Methodological Answer : The synthesis typically involves esterification of 1,1'-bi(cyclohexanol) with 3-oxobutanoic acid derivatives. Key steps include:
  • Reagent Selection : Use activated esters (e.g., ethyl 3-oxobutanoate) or acid chlorides for efficient coupling. Evidence from similar esters (e.g., methyl 3-oxobutanoate) highlights the use of acid catalysts (e.g., H₂SO₄) under reflux conditions to drive esterification .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to separate the diester from unreacted starting materials.
  • Yield Optimization : Reaction monitoring via TLC or in situ FTIR to track carbonyl group formation (C=O stretch at ~1730 cm⁻¹) improves reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Look for cyclohexyl proton signals (δ 1.0–2.0 ppm, multiplet) and methylene groups adjacent to the ketone (δ 2.5–3.0 ppm). The 3-oxobutanoate moiety shows a characteristic triplet for the CH₂CO group (δ 2.3–2.6 ppm) .
  • ¹³C NMR : The ketone carbonyl appears at δ 207–210 ppm, while ester carbonyls resonate at δ 170–175 ppm .
  • Mass Spectrometry (ESI-MS) : Expect [M+Na]⁺ or [M+H]⁺ peaks. Fragmentation patterns should confirm the bis(ester) structure via loss of cyclohexanol (Δm/z ~100) .

Advanced Research Questions

Q. How can stability issues of the 3-oxobutanoate moiety be mitigated during storage or reactions?

  • Methodological Answer :
  • Storage : Store under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis or ketone oxidation. Safety data for similar oxo-esters recommend desiccants to avoid moisture-induced degradation .
  • Reaction Conditions : Avoid strong bases or nucleophiles that may cleave the ester. For reactions requiring basic media, use mild conditions (e.g., NaHCO₃) and monitor pH to prevent saponification .

Q. What challenges arise when using this compound in cross-coupling or catalytic applications?

  • Methodological Answer :
  • Steric Hindrance : The bulky cyclohexyl groups may impede metal coordination. Pre-activation via sonication or using polar aprotic solvents (e.g., DMF) enhances reactivity .
  • By-product Formation : Side reactions (e.g., ketone reduction) can occur. Control via selective catalysts (e.g., Pd/C for hydrogenation) or low-temperature conditions (0–5°C) minimizes undesired pathways .

Q. How to resolve contradictions in reported spectral data for this compound?

  • Methodological Answer :
  • Reference Standards : Compare with spectra of structurally analogous compounds (e.g., 1-Phenylbutane-1,3-dione, δ 193.33 ppm for ketone in ¹³C NMR) .
  • Solvent Effects : Note that NMR chemical shifts vary with solvent (e.g., CDCl₃ vs. DMSO-d₆). Consistent solvent selection ensures reproducibility .

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